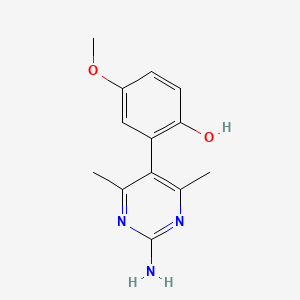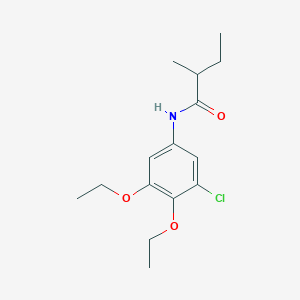
N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring with two ethoxy groups and a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a diethoxyphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Formation of 3-chloro-4,5-diethoxybenzaldehyde or 3-chloro-4,5-diethoxybenzoic acid.
Reduction: Formation of 3,4-diethoxyaniline.
Substitution: Formation of N-(3-azido-4,5-diethoxyphenyl)-2-methylbutanamide or N-(3-thio-4,5-diethoxyphenyl)-2-methylbutanamide.
科学的研究の応用
N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
- N-(3-Chloro-4,5-dimethoxyphenyl)-2-methylbutanamide
- N-(3-Chloro-4,5-diethoxyphenyl)acetamide
- N-(3-Chloro-4,5-diethoxyphenyl)propionamide
Uniqueness
N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide is unique due to the presence of both chloro and diethoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to similar compounds, making it a valuable compound for various applications.
特性
CAS番号 |
90256-99-8 |
|---|---|
分子式 |
C15H22ClNO3 |
分子量 |
299.79 g/mol |
IUPAC名 |
N-(3-chloro-4,5-diethoxyphenyl)-2-methylbutanamide |
InChI |
InChI=1S/C15H22ClNO3/c1-5-10(4)15(18)17-11-8-12(16)14(20-7-3)13(9-11)19-6-2/h8-10H,5-7H2,1-4H3,(H,17,18) |
InChIキー |
FIIBYTPILAIPQX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
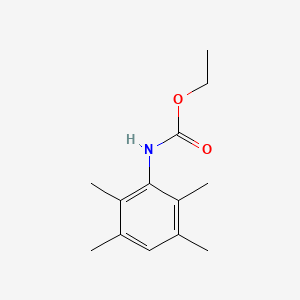
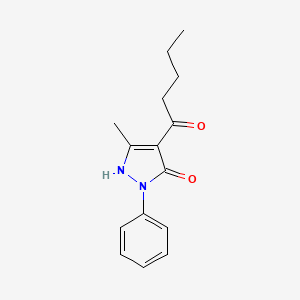

![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
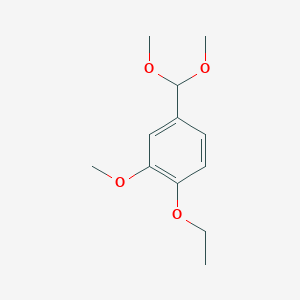
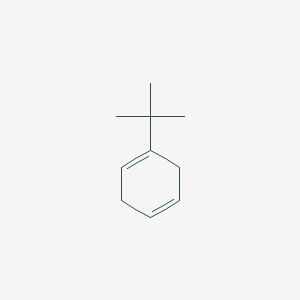

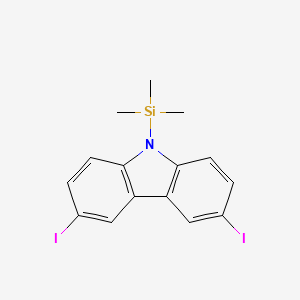
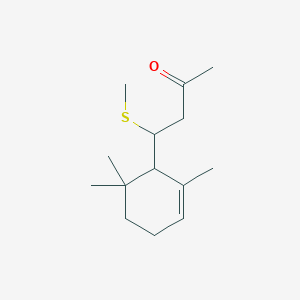
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
